molecular formula C10H6BrN3O3 B572772 2-(3-broMophenoxy)-5-nitropyriMidine CAS No. 1292515-67-3

2-(3-broMophenoxy)-5-nitropyriMidine

Cat. No.: B572772
CAS No.: 1292515-67-3
M. Wt: 296.08
InChI Key: LYKUIDWPGKFLLE-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-5-nitropyrimidine: is an organic compound that features a bromophenoxy group attached to a nitropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine typically involves the reaction of 3-bromophenol with 5-nitropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a wide range of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the bromophenoxy group.

    Reduction: Amino derivatives of the nitropyrimidine ring.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(3-Bromophenoxy)-5-nitropyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of bromophenoxy and nitropyrimidine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the nitropyrimidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.

    2-(3-Bromophenoxy)-N,N-dimethylethanamine: A compound with similar structural features used in various chemical transformations.

    1-(3-Bromophenoxy)acetone: Another bromophenoxy derivative with applications in organic synthesis.

Uniqueness: 2-(3-Bromophenoxy)-5-nitropyrimidine is unique due to the presence of both a bromophenoxy group and a nitropyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1292515-67-3

Molecular Formula

C10H6BrN3O3

Molecular Weight

296.08

IUPAC Name

2-(3-bromophenoxy)-5-nitropyrimidine

InChI

InChI=1S/C10H6BrN3O3/c11-7-2-1-3-9(4-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H

InChI Key

LYKUIDWPGKFLLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OC2=NC=C(C=N2)[N+](=O)[O-]

Synonyms

2-(3-broMophenoxy)-5-nitropyriMidine

Origin of Product

United States

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